4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine ring is then substituted with a 3-methoxyphenyl group using appropriate reagents and conditions.
Pyrimidine Ring Formation: The pyrimidine ring is formed through a series of reactions involving methylation and trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Biological Research: It is used in studies involving the inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells.
Pharmaceutical Development: The compound is explored for its potential use in developing drugs for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum chaperone, BIP.
Apoptosis Inhibition: It inhibits the apoptosis marker cleaved caspase-3 in human neuronal cells.
NF-kB Pathway: The compound interacts with active residues of ATF4 and NF-kB proteins, inhibiting the NF-kB inflammatory pathway.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds share a similar piperazine structure and exhibit antibacterial activity.
Triazole-Pyrimidine Hybrids: These compounds are known for their neuroprotective and anti-inflammatory properties.
Uniqueness
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C17H19F3N4O |
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Molecular Weight |
352.35 g/mol |
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H19F3N4O/c1-12-21-15(17(18,19)20)11-16(22-12)24-8-6-23(7-9-24)13-4-3-5-14(10-13)25-2/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
IQBNLHYQHGPJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)OC)C(F)(F)F |
Origin of Product |
United States |
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